N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3,4-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-9-8-18(20(29-2)21(19)30-3)22(26)24-17-7-6-14-10-11-25(13-16(14)12-17)23(27)15-4-5-15/h6-9,12,15H,4-5,10-11,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHDZQDWJYWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically starts with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is reacted with cyclopropanecarbonyl chloride under basic conditions to yield N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinoline).
Benzamide Formation: : The obtained intermediate is then coupled with 2,3,4-trimethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the final product, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide.
Industrial Production Methods
Industrial synthesis of this compound follows a similar route, often involving large-scale batch processes. High-purity reactants and controlled reaction conditions (temperature, pressure, and pH) ensure optimal yields and product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroisoquinoline core, resulting in the formation of quinoline derivatives.
Reduction: : Reduction reactions may target the cyclopropanecarbonyl group, potentially opening the cyclopropane ring.
Substitution: : The methoxy groups on the benzamide moiety can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: : Alkyl halides (e.g., methyl iodide) under basic conditions (e.g., sodium hydride).
Major Products
Oxidation: : Quinoline derivatives.
Reduction: : Ring-opened amides.
Substitution: : Various alkylated benzamide derivatives.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable intermediate in the synthesis of other complex molecules, especially in the development of isoquinoline-based frameworks.
Biology
In biological studies, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is used to probe the activities of cyclopropane and isoquinoline-based pharmacophores in cellular systems.
Medicine
Industry
In industrial settings, it serves as a precursor for the synthesis of advanced materials, including high-performance polymers and novel organic electronic components.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The cyclopropanecarbonyl and isoquinoline moieties can modulate the activity of these proteins, influencing biological pathways involved in signal transduction, metabolism, and gene expression.
Molecular Targets and Pathways
Enzymes: : Inhibition or activation of metabolic enzymes.
Receptors: : Binding to neurotransmitter or hormone receptors, altering their signaling pathways.
Comparison with Similar Compounds
When compared with other similar compounds, such as N-(1-benzyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide stands out due to the presence of the cyclopropane ring, which imparts unique steric and electronic properties.
List of Similar Compounds
N-(1-benzyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
N-(2-(ethylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
N-(2-(cyclohexanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
Each of these compounds showcases variations in the acyl group attached to the tetrahydroisoquinoline, influencing their chemical behavior and biological activities in distinctive ways.
Hope you found that engaging! Any particular section you want to dive deeper into?
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antitumor and antimicrobial properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C19H22N2O4
- Molecular Weight : 338.39 g/mol
- IUPAC Name : this compound
The compound features a tetrahydroisoquinoline core structure with a cyclopropanecarbonyl group and a trimethoxybenzamide moiety that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown promising antitumor effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range across different assays (e.g., 2D and 3D cultures) .
| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results suggest that the compound may inhibit cell proliferation effectively while exhibiting lower toxicity to normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Pathogens Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Preliminary findings indicate moderate to high antibacterial activity against these pathogens .
The proposed mechanisms underlying the biological activities of this compound include:
- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes .
- Enzyme Inhibition : The structure suggests potential inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives related to this compound:
- Synthesis of Derivatives : Researchers synthesized various derivatives to enhance potency and selectivity against specific tumor types.
- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy and safety profile of these compounds.
Q & A
Q. Methodology :
- Use parallel synthesis to generate analogs.
- Evaluate via enzyme-linked assays (e.g., kinase inhibition) and ADMET profiling .
Advanced: How can researchers elucidate interactions between this compound and biological targets like kinases or GPCRs?
Answer:
- Kinase inhibition assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases (e.g., EGFR, JAK2) to measure IC50 values .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., PDB deposition) to identify binding motifs (e.g., hydrogen bonds with methoxy groups) .
- Molecular docking : Perform simulations using Schrödinger Suite or AutoDock Vina to predict binding poses and guide mutagenesis studies .
Advanced: How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer:
- Step 1 : Verify compound integrity in vivo via LC-MS analysis of plasma samples to rule out rapid metabolism .
- Step 2 : Adjust dosing regimens (e.g., sustained-release formulations) to maintain effective concentrations .
- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm target engagement .
Advanced: What computational methods are recommended for predicting metabolic pathways and toxicity?
Answer:
- Metabolism prediction : Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation at C7 of tetrahydroisoquinoline) .
- Toxicity screening : Apply Derek Nexus or ProTox-II to assess risks (e.g., hepatotoxicity flags due to cyclopropane ring) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate protein-ligand complex stability under physiological conditions .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electrophilic sites : The carbonyl group of cyclopropanecarbonyl acts as an electrophile, enabling nucleophilic attack by amines or thiols .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields in SN2 reactions .
- Kinetic monitoring : Use in-situ IR spectroscopy to track reaction progress (e.g., disappearance of C=O stretch at 1680 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
